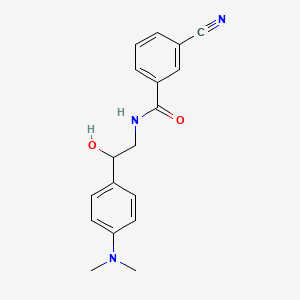

3-cyano-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide

Description

3-Cyano-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide is a benzamide derivative characterized by a 3-cyano-substituted benzoyl core linked to a 2-(4-(dimethylamino)phenyl)-2-hydroxyethylamine moiety. The dimethylamino group on the phenyl ring and the hydroxyl group on the ethanolamine side chain contribute to solubility and hydrogen-bonding interactions, making this compound structurally distinct from simpler benzamide analogs.

Properties

IUPAC Name |

3-cyano-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-21(2)16-8-6-14(7-9-16)17(22)12-20-18(23)15-5-3-4-13(10-15)11-19/h3-10,17,22H,12H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGUPJJMPXIVMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC(=C2)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that cyanoacetamide derivatives, to which this compound belongs, are important precursors for heterocyclic synthesis. They are extensively used as reactants to form a variety of heterocyclic compounds.

Mode of Action

It is known that the carbonyl and the cyano functions of cyanoacetamide derivatives are suitably situated to enable reactions with common bidentate reagents. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions.

Biochemical Pathways

It is known that cyanoacetamide derivatives have diverse biological activities, suggesting that they may interact with multiple biochemical pathways.

Result of Action

Given the diverse biological activities reported for many derivatives of cyanoacetamide, it can be inferred that this compound may have multiple effects at the molecular and cellular levels.

Biological Activity

3-cyano-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-cyano-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide can be described as follows:

- Molecular Formula : C18H22N4O2

- Molecular Weight : 342.39 g/mol

- IUPAC Name : 3-cyano-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide

This compound features a cyano group and a dimethylamino group, which are significant for its biological activity.

Research indicates that compounds similar to 3-cyano-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide often exhibit their effects through several mechanisms:

- Kinase Inhibition : Many benzamide derivatives act as inhibitors of various kinases, which play crucial roles in cell signaling and proliferation. For instance, some studies have shown that related compounds can inhibit CDK (cyclin-dependent kinase) activity, leading to reduced cell proliferation in cancer models .

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, enhancing the efficacy of chemotherapeutic agents .

- Anti-inflammatory Effects : Some benzamide derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Anticancer Activity

A notable aspect of 3-cyano-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide is its potential anticancer activity. In vitro studies have shown that similar compounds can significantly inhibit the growth of various cancer cell lines. For example:

- Case Study 1 : A study on a related benzamide derivative demonstrated a significant reduction in tumor growth in xenograft models of non-small cell lung cancer. The compound inhibited tumor proliferation by inducing apoptosis and disrupting cell cycle progression .

- Case Study 2 : Another investigation revealed that a structurally similar compound enhanced the cytotoxic effects of doxorubicin in breast cancer cells, suggesting a synergistic effect that could improve treatment outcomes .

Other Biological Activities

Apart from anticancer properties, research has suggested other biological activities:

- Antimicrobial Activity : Some benzamide derivatives have shown antimicrobial effects against various pathogens, indicating potential applications in infectious disease treatment.

- Neuroprotective Effects : There is emerging evidence that certain compounds in this class may protect neuronal cells from oxidative stress, which could be relevant for neurodegenerative diseases.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Comparative Insights:

Substituent Effects on Reactivity and Binding: The 3-cyano group in the target compound differs from the 3-methyl group in ’s compound, which is optimized for directing metal catalysts in C–H functionalization. The cyano group’s stronger electron-withdrawing nature may alter coordination efficiency or substrate selectivity .

Biological Activity: The para-dimethylamino group in ’s HDAC inhibitors enhances enzymatic inhibition, likely due to improved hydrophobic interactions or basicity. The target compound’s dimethylamino group is similarly positioned, hinting at possible HDAC6/8 modulation, though its benzamide core (vs. hydroxamate) may limit direct inhibition . The target compound’s 3-cyano substituent could similarly enhance binding affinity in kinase targets .

Synthetic and Structural Considerations: The hydroxyl group in the ethanolamine side chain (target compound) mirrors the 2-hydroxyethyl motifs in and , which are critical for hydrogen bonding in crystal packing or catalytic intermediates. This feature may improve solubility compared to non-hydroxylated analogs like imatinib .

Research Findings and Implications

- Catalytic Applications: The N,O-bidentate directing group in ’s compound suggests that the target compound’s hydroxyl and amide groups could facilitate similar metal-catalyzed transformations, though the cyano group may require optimization for compatibility with specific catalysts .

- Kinase Inhibition Potential: Structural parallels to ’s kinase inhibitors imply that the dimethylamino and hydroxyl groups could mimic ATP-binding pocket interactions. However, the absence of a heterocyclic “head” (e.g., pyrimidine in imatinib) may limit potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.